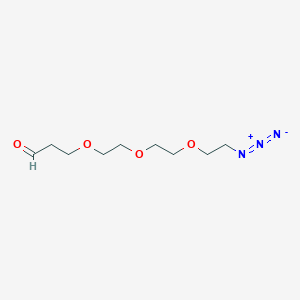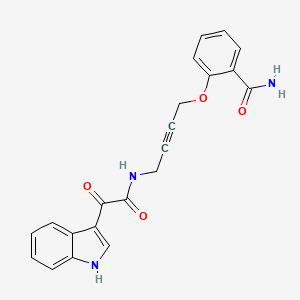![molecular formula C14H9ClF3NO3 B2667377 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 339024-06-5](/img/structure/B2667377.png)
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with the molecular formula C14H9ClF3NO3 and a molecular weight of 331.67 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group, a trifluoromethyl group, and a benzyl group attached . The exact structure can be determined using techniques such as X-ray diffraction analysis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 191-193°C and a predicted boiling point of 413.2°C at 760 mmHg . The predicted density is 1.6 g/cm3 and the refractive index is n20D 1.59 .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Topological Analysis Research on coordination polymers involving pyridinecarboxylic acid derivatives highlights the structural diversity and potential application in materials science. For instance, a study on lanthanide coordination polymers with pyridine-2,5-dicarboxylic acid and benzenecarboxylic acid under hydrothermal conditions reveals complex structures with unprecedented topology, which could have implications for the design of new materials with specific physical properties (Qin et al., 2005).
Hydrogen-Bonding Network Analysis The crystal structure analysis of 5-(trifluoromethyl)picolinic acid monohydrate demonstrates a detailed hydrogen-bonding network, which is crucial for understanding molecular interactions in solid-state chemistry. Such studies provide insights into the behavior of trifluoromethyl-substituted pyridinecarboxylic acids, which are structurally similar to the compound of interest, and their potential applications in designing more efficient pharmaceuticals or materials (Ye & Tanski, 2020).
Supramolecular Assemblies Investigations into the supramolecular assemblies of benzenetetracarboxylic acid with various aza donor molecules contribute to the understanding of how such compounds can be utilized in the development of complex molecular architectures. This research can inform the development of new materials or drug delivery systems by exploiting the unique properties of pyridinecarboxylic acid derivatives (Arora & Pedireddi, 2003).
Photophysical Properties Lanthanide-based coordination polymers assembled from derivatives of benzoic acid and pyridinemethoxy benzoic acid have been studied for their crystal structures and photophysical properties. Such research is pivotal for the development of new luminescent materials or sensors, potentially applicable to the compound if similar coordination behavior and photophysical properties are expected (Sivakumar et al., 2011).
Selective Oxidation and Catalysis Studies on the selective oxidation of benzylic alcohols using polymer-supported periodic acid under mild aprotic conditions provide insights into the chemical reactivity and potential catalytic applications of pyridinecarboxylic acid derivatives. Such research may indicate pathways for the synthesis or functionalization of the compound and its relatives, highlighting their versatility in synthetic chemistry (Pourali et al., 2012).
Eigenschaften
IUPAC Name |
5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-11-5-9(13(21)22)7-19(12(11)20)6-8-2-1-3-10(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISPEGBVULHADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)
![N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2667313.png)
![2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2667314.png)
